![molecular formula C12H14S B14431976 [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene CAS No. 77084-82-3](/img/structure/B14431976.png)
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 4-methylpenta-1,2-dien-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene typically involves the reaction of 4-methylpenta-1,2-diene with a suitable thiol compound under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution on the 4-methylpenta-1,2-diene . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and dienyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways . The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpenta-1,2-diene: Shares the dienyl structure but lacks the sulfanyl group.
Benzyl mercaptan: Contains a benzene ring and a sulfanyl group but lacks the dienyl chain.
Thiophenol: Similar sulfanyl group attached directly to the benzene ring.
Uniqueness
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene is unique due to the combination of a dienyl chain and a sulfanyl group attached to a benzene ring
Eigenschaften
CAS-Nummer |
77084-82-3 |
|---|---|
Molekularformel |
C12H14S |
Molekulargewicht |
190.31 g/mol |
InChI |
InChI=1S/C12H14S/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,7-11H,1-2H3 |
InChI-Schlüssel |
UREPUKGIZWKIAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C=CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



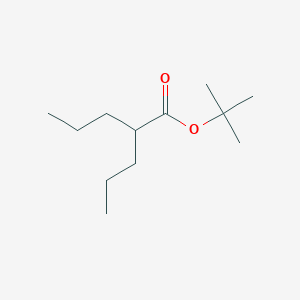
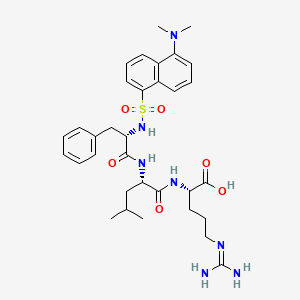
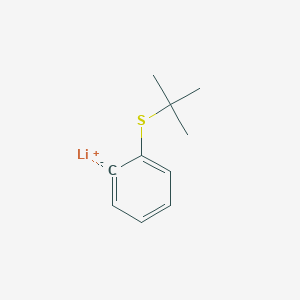

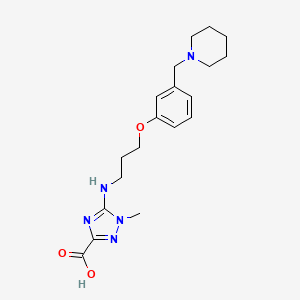
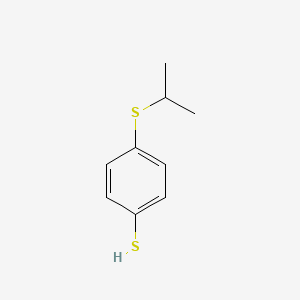
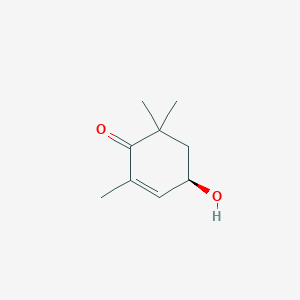

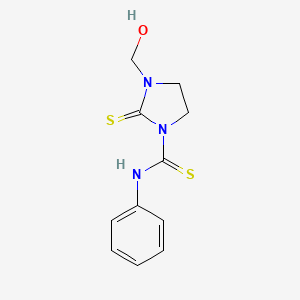

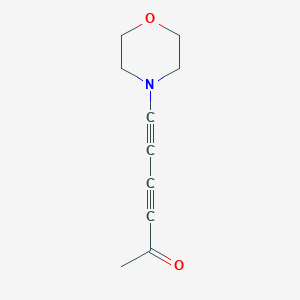
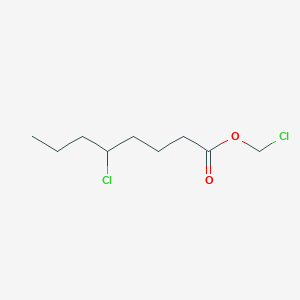
![3,9-Dibutoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B14431972.png)
